molecular formula C25H31N5O9S B13850511 Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers))

Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers))

Cat. No.: B13850511
M. Wt: 577.6 g/mol
InChI Key: TWEORVZIMOFLDE-BAQZJKQNSA-N
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Description

Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) is a compound related to the broad-spectrum semi-synthetic antibiotic Piperacillin. This compound is an open ring impurity of Piperacillin, which is used in various pharmaceutical applications. Piperacillin itself is a member of the penicillin family and is known for its effectiveness against a wide range of bacterial infections .

Preparation Methods

The synthesis of Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) involves several stepsThe reaction conditions often require specific temperatures, pH levels, and the use of catalysts to ensure the correct formation of the compound .

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions in controlled environments, with careful monitoring of reaction conditions to ensure consistency and quality .

Chemical Reactions Analysis

Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include specific solvents, temperatures, and pH levels to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) involves its interaction with bacterial cell wall synthesis. It targets specific enzymes involved in the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall integrity. By inhibiting these enzymes, the compound disrupts cell wall synthesis, leading to bacterial cell death .

Properties

Molecular Formula

C25H31N5O9S

Molecular Weight

577.6 g/mol

IUPAC Name

(4S)-3-acetyl-2-[carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C25H31N5O9S/c1-5-28-11-12-29(20(34)19(28)33)24(39)27-15(14-9-7-6-8-10-14)18(32)26-16(22(35)36)21-30(13(2)31)17(23(37)38)25(3,4)40-21/h6-10,15-17,21H,5,11-12H2,1-4H3,(H,26,32)(H,27,39)(H,35,36)(H,37,38)/t15-,16?,17+,21?/m1/s1

InChI Key

TWEORVZIMOFLDE-BAQZJKQNSA-N

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)NC(C3N([C@H](C(S3)(C)C)C(=O)O)C(=O)C)C(=O)O

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3N(C(C(S3)(C)C)C(=O)O)C(=O)C)C(=O)O

Origin of Product

United States

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